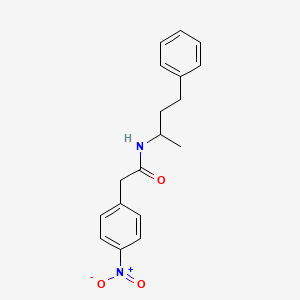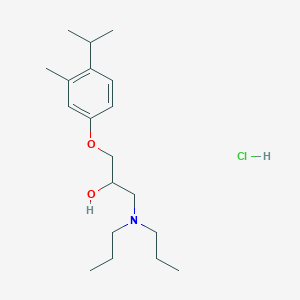
N-(1-methyl-3-phenylpropyl)-2-(4-nitrophenyl)acetamide
説明
N-(1-methyl-3-phenylpropyl)-2-(4-nitrophenyl)acetamide, commonly known as NMSBA, is a compound that has been studied for its potential use in scientific research. It was first synthesized in the 1970s and has since been used in various studies to investigate its biochemical and physiological effects.
作用機序
The exact mechanism of action of NMSBA is not fully understood. However, it is believed to act as a dopamine receptor antagonist. This means that it blocks the action of dopamine, a neurotransmitter that is involved in various physiological processes such as movement, motivation, and reward.
Biochemical and Physiological Effects:
Studies have shown that NMSBA has various biochemical and physiological effects. One study found that NMSBA decreased food intake in rats, suggesting that it may have potential as a weight loss drug. Another study found that NMSBA inhibited the release of insulin from pancreatic beta cells, suggesting that it may have potential as a treatment for diabetes.
実験室実験の利点と制限
One advantage of using NMSBA in lab experiments is that it is a well-established compound that has been studied extensively. This means that there is a large body of literature available on its properties and effects. However, one limitation is that it may not be suitable for all types of experiments, as its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on NMSBA. One area of interest is its potential as a weight loss drug. Further studies could investigate the effects of NMSBA on food intake and metabolism in humans. Another area of interest is its potential as a treatment for diabetes. Further studies could investigate the effects of NMSBA on insulin release and glucose metabolism in humans. Additionally, future studies could investigate the mechanisms of action of NMSBA in more detail, in order to better understand its effects on physiological processes.
科学的研究の応用
NMSBA has been used in various scientific studies as a tool to investigate the mechanisms of certain physiological processes. One study used NMSBA to investigate the role of dopamine receptors in the regulation of food intake in rats. Another study used NMSBA to investigate the effects of the compound on the release of insulin from pancreatic beta cells.
特性
IUPAC Name |
2-(4-nitrophenyl)-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-14(7-8-15-5-3-2-4-6-15)19-18(21)13-16-9-11-17(12-10-16)20(22)23/h2-6,9-12,14H,7-8,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMRBROQHLYMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{1-[(6-ethoxypyridin-3-yl)methyl]piperidin-4-yl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3975748.png)
![N-(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3975755.png)

![2-(benzylthio)-5-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B3975766.png)




![2-{[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]amino}-N,N-dimethylethanesulfonamide](/img/structure/B3975804.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine](/img/structure/B3975831.png)



